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Compound of Interest

Compound Name: Ipratropii bromidum

Cat. No.: B129931 Get Quote

This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical

randomized, double-blind, placebo-controlled, parallel-group study designed to compare the

efficacy and safety of two doses of Ipratropium bromide inhalation aerosol against a placebo in

patients with Chronic Obstructive Pulmonary Disease (COPD). This document is intended for

researchers, scientists, and drug development professionals.

Study Objectives and Endpoints
Primary Objective: To assess the efficacy of two different doses of Ipratropium bromide (Low

Dose and High Dose) compared to a placebo in improving lung function in patients with

moderate to severe COPD.

Secondary Objectives:

To evaluate the safety and tolerability of the two doses of Ipratropium bromide.

To assess the effect of Ipratropium bromide on patient-reported outcomes.

To characterize the pharmacokinetic profile of the two doses of Ipratropium bromide.

Endpoints:
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Endpoint Type Endpoint

Primary

Change from baseline in Forced Expiratory

Volume in 1 second (FEV1) Area Under the

Curve from 0 to 6 hours (AUC0-6h) at Week 12.

Secondary
- Change from baseline in peak FEV1 at Week

12.[1][2]

- Change from baseline in Forced Vital Capacity

(FVC) at Week 12.

- Time to onset of bronchodilator effect.

- Proportion of patients with a clinically

significant improvement in FEV1 (≥15%

increase from baseline) at Week 12.[3]

- Change from baseline in St. George's

Respiratory Questionnaire (SGRQ) total score

at Week 12.

Safety
- Incidence of adverse events (AEs) and serious

adverse events (SAEs).[1][2][4]

- Changes in vital signs, electrocardiogram

(ECG) parameters, and clinical laboratory

values.

Pharmacokinetic
- Maximum plasma concentration (Cmax) and

time to Cmax (Tmax).

- Area under the plasma concentration-time

curve (AUC).

Experimental Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be

conducted. Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms:
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Ipratropium Bromide Low Dose

Ipratropium Bromide High Dose

Placebo

The treatment period will be 12 weeks.

Spirometry Procedure
Spirometry will be performed at screening, baseline (Day 1), and at Weeks 4, 8, and 12. On

days when serial spirometry is performed, FEV1 and FVC will be measured pre-dose and at

15, 30, 60, 120, 180, 240, 300, and 360 minutes post-dose.[5]

Procedure:

Patients should refrain from using short-acting bronchodilators for at least 6 hours before the

test.[6]

The patient will be seated comfortably in an upright position.[7]

A nose clip will be applied to prevent air leakage through the nostrils.[7][8]

The patient will be instructed to take a deep breath, as large as possible, and then exhale as

forcefully and completely as possible into the spirometer.[6][8]

The maneuver will be repeated at least three times to ensure reproducibility.[6]

All procedures will be conducted in accordance with the American Thoracic

Society/European Respiratory Society (ATS/ERS) guidelines.[9]

Safety Assessments
Adverse events will be monitored and recorded at each study visit. Vital signs, ECGs, and

clinical laboratory tests will be performed at screening, baseline, and at specified intervals

throughout the study.
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Analysis Populations
Intention-to-Treat (ITT) Population: All randomized patients who have received at least one

dose of the study medication. This will be the primary population for all efficacy analyses.

Safety Population: All randomized patients who have received at least one dose of the study

medication. This will be the population for all safety analyses.

Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol

deviations. This will be used for sensitivity analyses of the primary endpoint.

Statistical Methods
Efficacy Analysis: The primary endpoint, change from baseline in FEV1 AUC0-6h at Week 12,

will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a

fixed effect and baseline FEV1 as a covariate.[10] A mixed-effect model for repeated measures

(MMRM) will be used as a sensitivity analysis.[1][2]

Secondary continuous efficacy endpoints will be analyzed using similar ANCOVA or MMRM

models. The proportion of responders will be compared between treatment groups using a

logistic regression model, adjusting for baseline FEV1.

Safety Analysis: The incidence of AEs will be summarized by treatment group and coded using

the Medical Dictionary for Regulatory Activities (MedDRA).[11] The number and percentage of

patients experiencing at least one AE will be presented for each treatment group. Vital signs

and laboratory data will be summarized by descriptive statistics at each visit.

Handling of Missing Data: Multiple imputation will be the primary method for handling missing

data for the primary efficacy endpoint. Other methods, such as the last observation carried

forward (LOCF), may be used for sensitivity analyses.

Data Presentation
Baseline Demographics and Clinical Characteristics
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Characteristic
Ipratropium
Bromide Low
Dose (N=150)

Ipratropium
Bromide High
Dose (N=150)

Placebo
(N=150)

Total (N=450)

Age (years),

mean (SD)
55.2 (8.1) 54.9 (8.5) 55.5 (7.9) 55.2 (8.2)

Sex, n (%)

   Male 90 (60.0) 93 (62.0) 88 (58.7) 271 (60.2)

   Female 60 (40.0) 57 (38.0) 62 (41.3) 179 (39.8)

Race, n (%)

   White 120 (80.0) 118 (78.7) 122 (81.3) 360 (80.0)

   Black 15 (10.0) 16 (10.7) 14 (9.3) 45 (10.0)

   Asian 10 (6.7) 11 (7.3) 10 (6.7) 31 (6.9)

   Other 5 (3.3) 5 (3.3) 4 (2.7) 14 (3.1)

Smoking Status,

n (%)

   Current 60 (40.0) 62 (41.3) 58 (38.7) 180 (40.0)

   Former 90 (60.0) 88 (58.7) 92 (61.3) 270 (60.0)

Baseline FEV1

(L), mean (SD)
1.52 (0.41) 1.55 (0.43) 1.53 (0.42) 1.53 (0.42)

Baseline FVC

(L), mean (SD)
3.10 (0.75) 3.15 (0.78) 3.12 (0.76) 3.12 (0.76)

Efficacy Results at Week 12
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Endpoint
Ipratropium
Bromide Low Dose

Ipratropium
Bromide High Dose

Placebo

FEV1 AUC0-6h (Lh),

LSM Change (SE)
0.15 (0.02) 0.20 (0.02) 0.05 (0.02)

Peak FEV1 (L), LSM

Change (SE)
0.25 (0.03) 0.30 (0.03) 0.10 (0.03)

FVC (L), LSM Change

(SE)
0.18 (0.04) 0.22 (0.04) 0.08 (0.04)

Responders (≥15%

FEV1 increase), n (%)
60 (40.0) 75 (50.0) 22 (14.7)

SGRQ Total Score,

LSM Change (SE)
-4.5 (0.8) -5.2 (0.8)* -1.5 (0.8)

LSM: Least Squares Mean; SE: Standard Error. *p < 0.05 compared to placebo.

Summary of Adverse Events

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Category, n (%)

Ipratropium
Bromide Low Dose
(N=150)

Ipratropium
Bromide High Dose
(N=150)

Placebo (N=150)

Any Adverse Event 45 (30.0) 52 (34.7) 40 (26.7)

Drug-Related AE 15 (10.0) 20 (13.3) 8 (5.3)

Serious Adverse

Event
3 (2.0) 4 (2.7) 2 (1.3)

AE Leading to

Discontinuation
2 (1.3) 3 (2.0) 1 (0.7)

Most Common AEs

(>2%)

   Dry Mouth 8 (5.3) 12 (8.0) 2 (1.3)

   Cough 6 (4.0) 7 (4.7) 5 (3.3)

   Headache 5 (3.3) 6 (4.0) 4 (2.7)

   Nasopharyngitis 4 (2.7) 5 (3.3) 6 (4.0)
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Statistical Analysis Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection & Management

Analysis Population Definition

Statistical Analysis

Reporting

Data Collection
(CRF)

Data Entry & Validation

Database Lock

Intention-to-Treat (ITT) Safety Population Per-Protocol (PP)

Baseline CharacteristicsEfficacy Analysis
(ANCOVA, MMRM)

Safety Analysis
(Descriptive Statistics) Sensitivity Analysis

Tables & ListingsFigures

Clinical Study Report

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholinergic Nerve Terminal

Airway Smooth Muscle CellAcetylcholine (ACh)

Muscarinic M3 Receptor

Binds to

Gq ProteinActivates Phospholipase CActivates IP3Generates ↑ Intracellular Ca²⁺ Bronchoconstriction

Ipratropium Bromide

Blocks

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129931#statistical-analysis-plan-for-comparing-
ipratropium-bromide-treatment-groups-in-a-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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